molecular formula C15H15N3S2 B14148367 4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol CAS No. 672266-71-6

4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol

Cat. No.: B14148367
CAS No.: 672266-71-6
M. Wt: 301.4 g/mol
InChI Key: QKMABHWGFYVEHK-UHFFFAOYSA-N
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Description

4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol is a complex organic compound characterized by its unique structure, which includes a thia-triaza-cyclopenta[c]fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core structure and then introduce the isopropyl and thiol groups through a series of reactions. These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of alkyl or aryl derivatives.

Scientific Research Applications

4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or other biomolecules, potentially altering their function. Additionally, the compound’s unique structure allows it to interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-4-isopropyl-6-methyl-5,8-dioxo-5,8-dihydro-1-naphthalenecarbaldehyde
  • 6-Isopropenyl-4,8a-dimethyl-1,2,3,5,6,7,8,8a-octahydro-naphthalen-2-ol

Uniqueness

4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol stands out due to its thia-triaza-cyclopenta[c]fluorene core, which is not commonly found in other compounds. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

672266-71-6

Molecular Formula

C15H15N3S2

Molecular Weight

301.4 g/mol

IUPAC Name

7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),13-pentaene-12-thione

InChI

InChI=1S/C15H15N3S2/c1-7(2)11-9-5-3-4-8(9)10-12-13(20-15(10)18-11)14(19)17-6-16-12/h6-7H,3-5H2,1-2H3,(H,16,17,19)

InChI Key

QKMABHWGFYVEHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1CCC3)C4=C(S2)C(=S)N=CN4

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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